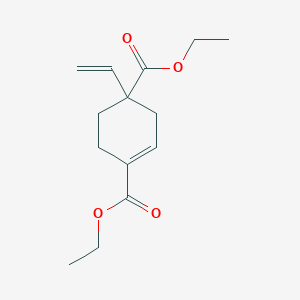
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethenyl and diethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate typically involves the reaction of cyclohexene derivatives with ethenyl and diethyl ester groups under controlled conditions. One common method includes the use of diethyl malonate and cyclohexene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a series of steps including alkylation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include diacids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release active intermediates that participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Similar in structure but with a quinoline ring instead of a cyclohexene ring.
Dimethyl cyclohexane-1,4-dicarboxylate: Similar ester groups but lacks the ethenyl substitution.
Eigenschaften
CAS-Nummer |
58683-54-8 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
diethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-4-14(13(16)18-6-3)9-7-11(8-10-14)12(15)17-5-2/h4,7H,1,5-6,8-10H2,2-3H3 |
InChI-Schlüssel |
ZVPSBJRLPNIGMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CCC(CC1)(C=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)

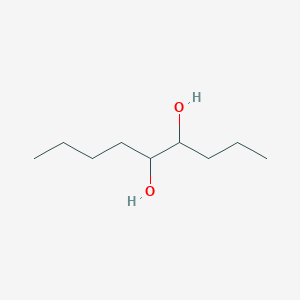
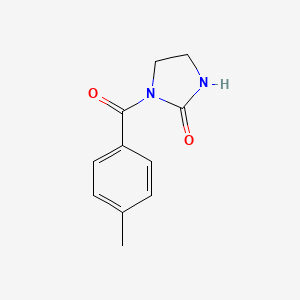
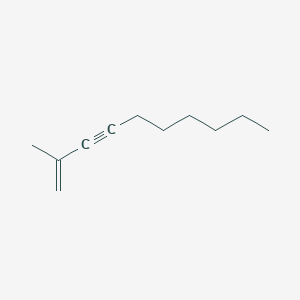
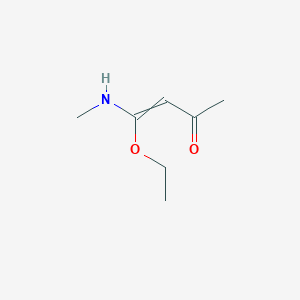
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

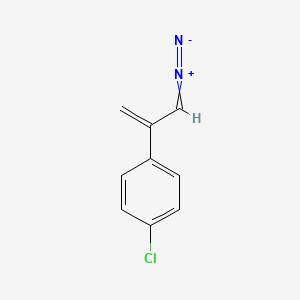
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

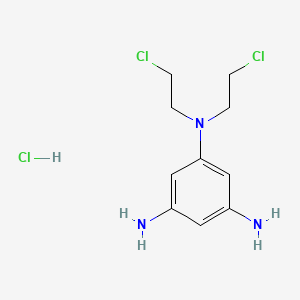
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
